3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione
CAS No.: 16709-50-5
Cat. No.: VC21053700
Molecular Formula: C14H16O4
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16709-50-5 |
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Molecular Formula | C14H16O4 |
Molecular Weight | 248.27 g/mol |
IUPAC Name | 3,10-dioxabicyclo[10.4.0]hexadeca-1(16),12,14-triene-2,11-dione |
Standard InChI | InChI=1S/C14H16O4/c15-13-11-7-3-4-8-12(11)14(16)18-10-6-2-1-5-9-17-13/h3-4,7-8H,1-2,5-6,9-10H2 |
Standard InChI Key | DGMTZMCDDBNVPU-UHFFFAOYSA-N |
SMILES | C1CCCOC(=O)C2=CC=CC=C2C(=O)OCC1 |
Canonical SMILES | C1CCCOC(=O)C2=CC=CC=C2C(=O)OCC1 |
Introduction
Chemical Identity and Properties
3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione belongs to the family of macrocyclic dilactones. This compound features a benzene ring fused to a twelve-membered ring containing two oxygen atoms at positions 2 and 9, with carbonyl groups at positions 1 and 10. The structure contains a saturated hydrocarbon chain in positions 3 through 8, forming the hexahydro portion of the molecule.
Nomenclature and Identification
The compound has several alternative names that appear in chemical databases and literature, reflecting different systematic naming approaches:
Nomenclature Type | Name |
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Primary Name | 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione |
Alternative Name 1 | 1,6-Hexanediol, cyclic phthalate |
Alternative Name 2 | 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro- |
Alternative Name 3 | Phthalic acid, cyclic hexamethylene ester |
CAS Registry Number | 16709-50-5 |
These alternative names provide important reference points for locating information about this compound across various chemical databases and literature sources .
Chemical Structure and Properties
The chemical structure of 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione consists of a benzene ring fused to a twelve-membered ring containing two ester linkages. This unique structural arrangement contributes to its specific chemical and physical properties.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₆O₄ |
Hydrogen Count | 14H |
Oxygen Count | 4O |
Carbon Count | 14C |
Molecular Weight | Approximately 248.28 g/mol |
The molecular structure includes a benzene ring with two carbonyl groups attached, forming a cyclic dilactone structure with a hexamethylene bridge. This arrangement creates a macro-ring system with potential for various conformational states and reactivity patterns .
Package Size | Price (EUR) |
---|---|
25 mg | 349.00 € |
50 mg | 467.00 € |
100 mg | 730.00 € |
This pricing structure indicates a relatively high cost per unit mass, suggesting specialized synthesis requirements and limited production volumes .
Synthesis and Chemical Reactions
Reactivity Profile
Based on its chemical structure, 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione would exhibit reactivity patterns typical of aromatic esters. The compound contains two ester functional groups that could undergo hydrolysis under acidic or basic conditions, transesterification with alcohols, and reduction with appropriate reducing agents.
The aromatic portion of the molecule would be expected to participate in electrophilic aromatic substitution reactions, while the macrocyclic structure may confer unique conformational properties that influence its reactivity and potential interactions with biological systems.
Related Compound Class | Known Applications | Potential Relevance |
---|---|---|
Phthalate Esters | Plasticizers, industrial chemicals | Chemical reactivity patterns |
Macrocyclic Dilactones | Antibiotics, flavor compounds | Biological activity profiles |
Cyclic Aromatic Esters | Liquid crystals, photochemical materials | Material science applications |
These comparisons provide potential research directions for investigating the properties and applications of 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione.
Analytical Characterization Methods
Spectroscopic Analysis
Standard analytical methods for characterizing 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment
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Infrared (IR) spectroscopy to identify characteristic ester carbonyl stretching frequencies
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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UV-visible spectroscopy to characterize the aromatic chromophore
These analytical methods collectively provide comprehensive structural confirmation and purity assessment essential for research applications.
Chromatographic Methods
For purification and purity assessment, 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione can be analyzed using:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Gas Chromatography (GC) for volatile derivatives or decomposition products
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
These methods allow for both qualitative identification and quantitative purity determination critical for research-grade materials.
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